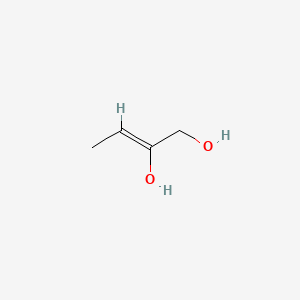
1,2-Dihydroxy-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxy-2-butene is an organic compound with the molecular formula C4H6O2. It is a type of diol, specifically a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-2-butene can be synthesized through the dihydroxylation of 1,2-butadiene. This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a co-oxidant like hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO) .
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes, but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for cost-effectiveness and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroxy-2-butene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
1,2-Dihydroxy-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-dihydroxy-2-butene involves its reactivity as a diol. The hydroxyl groups can participate in hydrogen bonding, making it a versatile compound in various chemical reactions. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, while in reduction reactions, they can be converted to alkanes or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxy-3-butene: Another vicinal diol with similar reactivity but different structural properties.
1,4-Dihydroxy-2-butene: A diol with hydroxyl groups at different positions, leading to different chemical behavior.
2-Butene-1,4-diol: A diol with hydroxyl groups at the terminal positions, used in different industrial applications
Uniqueness
1,2-Dihydroxy-2-butene is unique due to its specific placement of hydroxyl groups, which allows for distinct reactivity patterns and applications in synthesis and industrial processes.
Propiedades
Número CAS |
50317-11-8 |
|---|---|
Fórmula molecular |
C4H8O2 |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
(Z)-but-2-ene-1,2-diol |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,5-6H,3H2,1H3/b4-2- |
Clave InChI |
YGOGUHNFNOCNOE-RQOWECAXSA-N |
SMILES isomérico |
C/C=C(/CO)\O |
SMILES canónico |
CC=C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)


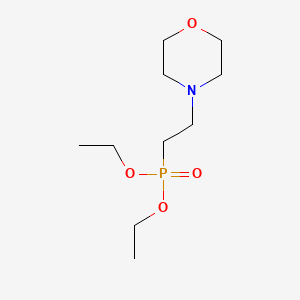

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
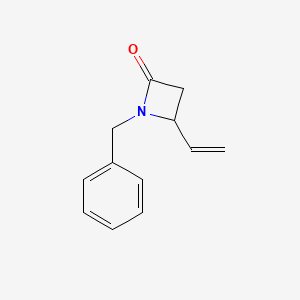
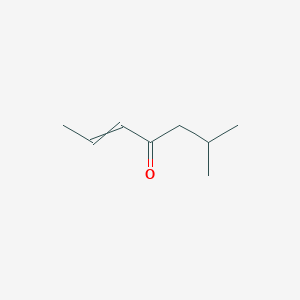
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
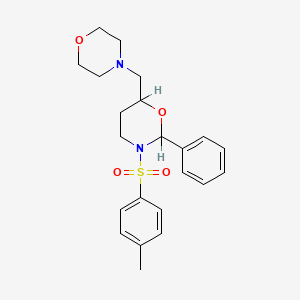
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
